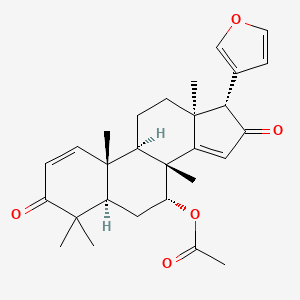

Azadiradione

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H34O5 |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate |

InChI |

InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28-/m1/s1 |

InChI Key |

KWAMDQVQFVBEAU-HMWIRDDCSA-N |

SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C |

Synonyms |

azadiradione |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Azadiradione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetranortriterpenoid limonoid isolated from the neem tree (Azadirachta indica), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed spectroscopic characterization and a summary of its key biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a complex tetracyclic triterpenoid characterized by a furan ring substituent, a common feature among limonoids. Its fundamental properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | [(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate | [1] |

| Molecular Formula | C₂₈H₃₄O₅ | [2][3] |

| Molecular Weight | 450.57 g/mol | [4] |

| CAS Number | 26241-51-0 | [2][3] |

| Appearance | Solid | [4] |

| Solubility | Sparingly soluble in chloroform (1-10 mg/ml), slightly soluble in methanol (0.1-1 mg/ml) and water. | [2][4] |

Structural Elucidation

The definitive structure of this compound has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While its crystal structure has been referenced in computational studies, detailed single-crystal X-ray diffraction data is not widely available in the public domain.

Spectroscopic Data

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure of this compound, allowing for the unambiguous assignment of all proton and carbon signals.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

| 1 | 157.0 | 7.10 (d, 10.0) |

| 2 | 126.1 | 5.89 (d, 10.0) |

| 3 | 204.4 | - |

| 4 | 48.0 | - |

| 5 | 50.1 | 2.59 (d, 12.0) |

| 6 | 35.7 | 2.15 (m), 1.85 (m) |

| 7 | 73.1 | 5.45 (dd, 12.0, 4.0) |

| 8 | 42.9 | - |

| 9 | 44.5 | 2.95 (m) |

| 10 | 43.5 | - |

| 11 | 26.5 | 1.95 (m), 1.65 (m) |

| 12 | 36.1 | 2.25 (m), 1.75 (m) |

| 13 | 47.5 | - |

| 14 | 150.2 | - |

| 15 | 120.2 | 6.25 (s) |

| 16 | 208.5 | - |

| 17 | 50.5 | 3.75 (s) |

| 18 (Me) | 21.5 | 1.15 (s) |

| 19 (Me) | 21.0 | 1.05 (s) |

| 20 | 125.5 | - |

| 21 | 143.2 | 7.40 (t, 1.5) |

| 22 | 110.0 | 6.35 (t, 1.0) |

| 23 | 140.5 | 7.25 (s) |

| 28 (Me) | 27.5 | 1.25 (s) |

| 29 (Me) | 22.0 | 1.10 (s) |

| 30 (Me) | 18.5 | 1.00 (s) |

| OAc (C=O) | 170.5 | - |

| OAc (CH₃) | 21.2 | 2.05 (s) |

Note: The specific solvent and spectrometer frequency for the above data were not specified in the available public references. Chemical shifts are referenced relative to the residual solvent signal.

Experimental Protocols

Isolation and Purification of this compound

A high-yield method for the extraction and purification of this compound from neem fruits has been reported, which serves as a foundational protocol for obtaining this compound for research purposes.[5]

Protocol Outline:

-

Extraction: The initial step involves the solvent extraction of crude limonoid mixture from neem fruit. This process yielded a 3.5% crude limonoid extract.

-

Flash Chromatographic Purification: The crude extract is then subjected to flash chromatography for purification. This step enriches the this compound content, resulting in an 8.13% yield of the limonoid extract as purified this compound.

-

Overall Yield: The combined extraction and purification process provides an overall yield of 0.05% of this compound from the fresh weight of neem fruit.

-

Analytical Verification: The identity and purity of the isolated this compound are confirmed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and NMR spectroscopy.

Note: Specific details of the chromatographic conditions such as the type of column, solvent system, and flow rates were not fully detailed in the referenced literature.

Biological Activity and Mechanism of Action

This compound is a direct activator of Heat Shock Factor 1 (HSF1), a critical transcription factor involved in the cellular stress response.[2][3] This activation is independent of cellular Hsp90 or proteasome function.

HSF1 Activation Signaling Pathway

This compound initiates a signaling cascade that leads to the activation of HSF1 and the subsequent upregulation of cytoprotective genes. The key steps in this pathway are outlined below and illustrated in the diagram.

-

MEK Activation: this compound promotes the phosphorylation of MEK (Mitogen-activated protein kinase kinase).

-

HSF1 Phosphorylation: Activated MEK, in turn, phosphorylates HSF1 at the Serine 326 (S326) residue.

-

HSF1 Activation: This phosphorylation event is a crucial step in the activation of HSF1.

-

Transcriptional Upregulation: Activated HSF1 translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of target genes, leading to the increased expression of heat shock proteins (HSPs) and other protective molecules.

Conclusion

This compound possesses a well-defined chemical structure that has been thoroughly characterized by modern spectroscopic techniques. Its unique biological activity as a direct activator of the HSF1 signaling pathway underscores its potential as a lead compound for the development of novel therapeutics targeting diseases associated with protein misfolding and cellular stress. This guide provides a foundational understanding of the chemical and biological properties of this compound to facilitate further research and development efforts.

References

Azadiradione: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetranortriterpenoid limonoid, is a prominent bioactive compound isolated primarily from the neem tree (Azadirachta indica). Its diverse pharmacological activities have garnered significant interest within the scientific community, leading to extensive research into its discovery, natural abundance, and mechanisms of action. This technical guide provides a comprehensive overview of this compound, detailing its historical discovery, primary natural sources with quantitative data, and in-depth experimental protocols for its extraction, purification, and characterization. Furthermore, this guide illustrates the biosynthetic pathway of this compound and a key signaling pathway it modulates, providing essential information for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey to understanding the complex chemistry of the neem tree (Azadirachta indica) began in the 1940s with the pioneering work of Saleemuzzaman Siddiqui, who isolated the first bitter principles, nimbin and nimbinin[1][2]. This laid the groundwork for the exploration of a new class of compounds known as limonoids. While the total synthesis of this compound was a significant achievement by E.J. Corey and M. Hahl in 1989, its initial isolation and characterization from natural sources predates this[3]. Although a definitive first isolation paper for this compound is not readily apparent in the synthesized literature, its identification is intrinsically linked to the broader effort to characterize the numerous limonoids present in neem extracts. It is often isolated alongside other major limonoids such as azadirone and epoxythis compound[4][5].

Natural Sources and Abundance

This compound is a naturally occurring metabolite found predominantly in plants of the Meliaceae family, with the neem tree (Azadirachta indica) being the most notable and commercially viable source[6]. It is considered one of the major limonoids present in neem extracts[5]. Different parts of the neem tree contain varying concentrations of this compound, with the highest levels typically found in the seeds and fruits[7][8].

The concentration of this compound can also be influenced by the ripening stage of the fruit. One study reported that this compound was the most abundant limonoid in green neem berries, with its concentration decreasing as the fruit ripens[9].

Table 1: Quantitative Yield of this compound from Azadirachta indica

| Plant Part | Extraction Method | Solvent System | Yield | Reference |

| Neem Fruit (Fresh Weight) | Solvent Extraction & Flash Chromatography | Not Specified | 0.05% | [5] |

| Neem Seeds | Binary Solvent Extraction (Soxhlet) | n-hexane:ethanol (50:50) | 1045 mg/kg | [10] |

| Neem Leaves | Binary Solvent Extraction (Soxhlet) | n-hexane:ethanol (50:50) | 720 mg/kg | [10] |

| Neem Seed Kernels | Not Specified | Not Specified | High concentration | [11][12] |

| Neem Oil | Not Specified | Not Specified | Major constituent | [6] |

Experimental Protocols

Extraction of this compound from Neem Seeds

The following protocol is a generalized representation based on common laboratory practices for the extraction of limonoids from neem seeds.

Objective: To obtain a crude extract enriched with this compound.

Materials and Reagents:

-

Dried neem seeds

-

Grinder or mill

-

Soxhlet apparatus

-

Rotary evaporator

-

n-hexane

-

Ethanol (or Methanol)

-

Filter paper

Procedure:

-

Sample Preparation: Dry the neem seeds to a constant weight and grind them into a fine powder.

-

Defatting (Optional but Recommended): To remove the bulk of the oil, first extract the powdered seeds with n-hexane in a Soxhlet apparatus for 6-8 hours. This step increases the efficiency of the subsequent extraction of more polar limonoids. Discard the n-hexane extract (or reserve for fatty acid analysis).

-

Limonoid Extraction: Air-dry the defatted seed powder to remove residual n-hexane. Subsequently, extract the powder with ethanol or methanol in a Soxhlet apparatus for 8-12 hours[13][14]. A binary solvent system of n-hexane and ethanol (e.g., 50:50) has also been shown to be effective for simultaneous oil and azadirachtin (a related limonoid) extraction and can be adapted for this compound[10].

-

Concentration: Concentrate the ethanolic or methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude, viscous extract.

Purification of this compound

Purification of this compound from the crude extract typically involves chromatographic techniques.

Objective: To isolate pure this compound from the crude extract.

Materials and Reagents:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol gradients)

-

Flash chromatography system or Medium Pressure Liquid Chromatography (MPLC) system (recommended)

-

High-Performance Liquid Chromatography (HPLC) system (for final purification and analysis)

-

TLC plates and developing chamber

Procedure:

-

Flash Chromatography or MPLC:

-

Pre-adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column packed with n-hexane.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate or another polar solvent[5][15].

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Pool the fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification to obtain high-purity this compound, reverse-phase HPLC is commonly employed[16][17].

-

Column: C18 analytical or semi-preparative column.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio may need to be optimized.

-

Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., around 215-220 nm)[16].

-

Inject the enriched fraction from the previous step and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using spectroscopic methods.

Objective: To confirm the identity and purity of the isolated compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

| ¹H NMR | Characteristic signals for methyl groups, olefinic protons, and protons of the furan ring. | [18] |

| ¹³C NMR | Resonances corresponding to carbonyl carbons, olefinic carbons, carbons of the furan ring, and the tetracyclic core. | [18] |

| Mass Spec (ESI-MS) | Provides the molecular ion peak, confirming the molecular weight. | [15] |

| IR Spectroscopy | Absorption bands indicating the presence of carbonyl groups (C=O), ester linkages, and double bonds (C=C). | [19][20] |

Biosynthesis of this compound

This compound, like other limonoids, is synthesized via the mevalonate (MVA) pathway in plants[6]. The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form a triterpene scaffold. Through a series of enzymatic reactions involving oxidations, rearrangements, and the loss of four carbon atoms, the protolimonoid is converted into the characteristic tetranortriterpenoid structure of this compound, which includes a furan ring[21][22][23][24][25].

References

- 1. Exploring the role of Azadirachta indica (neem) and its active compounds in the regulation of biological pathways: an update on molecular approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6545167B1 - Simple and effective manufacturing process for large scale recovery of Nimbin, a Neem seed constituent - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Azadirone, a Limonoid Tetranortriterpene, Induces Death Receptors and Sensitizes Human Cancer Cells to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) through a p53 Protein-independent Mechanism: EVIDENCE FOR THE ROLE OF THE ROS-ERK-CHOP-DEATH RECEPTOR PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neem ( Azadirachta indica ): A Miracle Herb; Panacea for All Ailments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Component of Neem Oil, Behaves as a Superoxide Dismutase Mimic When Scavenging the Superoxide Radical, as Shown Using DFT and Hydrodynamic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synapse.koreamed.org [synapse.koreamed.org]

- 11. japer.in [japer.in]

- 12. Sustainable production of azadirachtin from differentiated in vitro cell lines of neem (Azadirachta indica) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. colpos.mx [colpos.mx]

- 14. ajchem-b.com [ajchem-b.com]

- 15. Expedient preparative isolation, quantification and characterization of limonoids from Neem fruits - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. scispace.com [scispace.com]

- 17. An efficient method for the purification and characterization of nematicidal azadirachtins A, B, and H, using MPLC and ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. lehigh.edu [lehigh.edu]

- 20. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy [frontiersin.org]

- 24. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of Azadirachtin – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]

The Azadiradione Biosynthesis Pathway in Azadirachta indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetracyclic triterpenoid found in the neem tree (Azadirachta indica), is a key intermediate in the biosynthesis of the potent biopesticide azadirachtin and possesses its own notable biological activities. Understanding its biosynthetic pathway is crucial for the potential metabolic engineering of this and other valuable limonoids. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and relevant genes. It further outlines common experimental protocols for the elucidation of this pathway and presents available quantitative data on related compounds in A. indica.

Introduction

Azadirachta indica, commonly known as the neem tree, is a source of a vast array of bioactive secondary metabolites, with limonoids being one of the most prominent classes. This compound is a significant limonoid that serves as a precursor to more complex molecules like azadirachtin. The biosynthesis of these intricate compounds begins with the ubiquitous isoprenoid pathway, leading to the formation of a triterpenoid backbone that undergoes a series of oxidative modifications and rearrangements. This guide focuses on the core biosynthetic pathway leading to the formation of this compound.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the mevalonate (MVA) pathway in the cytoplasm, which provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1][2].

The key stages of the pathway are as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further elongated with another IPP unit to yield the 15-carbon molecule, farnesyl pyrophosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head in a reductive dimerization reaction catalyzed by squalene synthase (SQS) to form the 30-carbon linear triterpene, squalene[2].

-

Epoxidation of Squalene: Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene[2]. This step is a critical branch point for the synthesis of various triterpenoids.

-

Cyclization of 2,3-Oxidosqualene: The linear 2,3-oxidosqualene is cyclized by oxidosqualene cyclase (OSC) , specifically a tirucalla-7,24-dien-3β-ol synthase (also referred to as AiOSC1), to produce the tetracyclic triterpenoid scaffold, tirucalla-7,24-dien-3β-ol[2]. This is a pivotal step that directs the carbon skeleton towards the formation of limonoids.

-

Oxidative Modifications: The tirucallol scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . While the exact sequence and all participating enzymes are not fully elucidated, it is understood that these modifications lead to the formation of the furan ring, a characteristic feature of limonoids.

-

Formation of Azadirone and this compound: Through these oxidative steps, tirucallol is converted to azadirone, which is then further oxidized to form this compound.

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound in Azadirachta indica.

Quantitative Data

| Phytochemical Class | Leaf (%) | Seed (%) | Stem-Bark (%) | Reference |

| Total Terpenoids | 13.13 | 12.77 | 13.13 | [3] |

| Alkaloids | 10.67 | 10.73 | 10.77 | [3] |

| Flavonoids | 13.8 | 13.1 | 12.8 | [3] |

| Saponins | 2.43 | 2.53 | 2.50 | [3] |

Table 1: Quantitative Phytochemical Analysis of Azadirachta indica Tissues.

| Compound | Tissue | Concentration (µg/g DW) | Reference |

| Azadirachtin | Leaf (dried) | 5.85 | [4] |

| Leaf (semi-dried) | 20.12 | [4] | |

| Leaf (fresh) | 11.71 | [4] | |

| Total Terpenoids | Leaf | 2.45% | [1][5] |

Table 2: Concentration of Azadirachtin and Total Terpenoids in Azadirachta indica Leaves.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involves a combination of transcriptomics, metabolomics, and functional genomics approaches.

Metabolite Profiling using UPLC-QTOF-MS

This protocol outlines a general procedure for the analysis of limonoids, including this compound, from A. indica tissues.

Objective: To identify and quantify this compound and other limonoids in different plant tissues.

Methodology:

-

Sample Preparation:

-

Harvest fresh plant material (leaves, seeds, bark, etc.).

-

Freeze-dry the samples and grind them into a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using ultrasonication or overnight shaking.

-

Centrifuge the extract to pellet the debris.

-

Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

-

-

UPLC-QTOF-MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 100-1500.

-

Data Acquisition: Acquire data in both full scan and targeted MS/MS modes. For this compound, the precursor ion [M+H]⁺ at m/z 451.2428 can be targeted for fragmentation.

-

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., Agilent MassHunter).

-

Identify peaks corresponding to this compound based on accurate mass and retention time compared to an authentic standard.

-

Quantify the compound using a calibration curve generated from the standard.

-

Experimental Workflow Diagram

Caption: Workflow for UPLC-QTOF-MS based metabolite profiling.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the quantification of the expression levels of key biosynthetic genes.

Objective: To determine the relative expression levels of genes like AiOSC1 and candidate CYP450s in different tissues.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from various A. indica tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method.

-

Treat the RNA with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit (e.g., SuperScript III, Invitrogen).

-

-

Primer Design:

-

Design gene-specific primers for the target genes (AiOSC1, CYP450s) and a reference gene (e.g., Actin or Ubiquitin) using software like Primer3.

-

-

qRT-PCR Reaction:

-

Prepare the reaction mixture containing cDNA, primers, and a SYBR Green master mix.

-

Perform the qRT-PCR on a real-time PCR system with a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Experimental Workflow Diagram

Caption: Workflow for qRT-PCR based gene expression analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Azadirachta indica is a complex process involving multiple enzymatic steps, starting from the isoprenoid pathway and culminating in a series of oxidative modifications of a triterpenoid scaffold. While the key enzymes in the early stages of the pathway have been identified, further research is needed to fully characterize the downstream cytochrome P450 enzymes responsible for the conversion of tirucallol to this compound and beyond. The application of the experimental protocols outlined in this guide will be instrumental in filling these knowledge gaps. A complete understanding of this pathway will not only provide insights into the fascinating biochemistry of neem but also pave the way for the metabolic engineering of high-value limonoids for agricultural and pharmaceutical applications.

References

- 1. Comparative analysis of the terpenoid biosynthesis pathway in Azadirachta indica and Melia azedarach by RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy [frontiersin.org]

- 3. oaji.net [oaji.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative analysis of the terpenoid biosynthesis pathway in Azadirachta indica and Melia azedarach by RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Armament of Azadiradione: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetracyclic triterpenoid isolated from the neem tree (Azadirachta indica), has garnered significant scientific attention for its diverse pharmacological activities, among which its antioxidant potential is particularly noteworthy. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous chronic and degenerative diseases. This technical guide provides an in-depth exploration of the multifaceted mechanism of action through which this compound exerts its antioxidant effects. We delve into its dual strategy of direct free radical scavenging and indirect antioxidant defense potentiation via the activation of the Nrf2 signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular pathways and experimental workflows involved, serving as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a prominent bioactive limonoid found in neem seeds.[1] Its chemical structure endows it with the ability to interact with and neutralize damaging free radicals. Beyond this direct action, emerging evidence highlights its role as a modulator of endogenous antioxidant defense systems. This guide will systematically dissect these mechanisms, providing a granular view of the current scientific understanding of this compound as a potent antioxidant agent.

Direct Antioxidant Mechanism: Superoxide Dismutase Mimicry

A primary facet of this compound's antioxidant capacity lies in its ability to directly neutralize superoxide radicals (O₂⁻•), one of the most prevalent ROS in biological systems. Computational Density Functional Theory (DFT) studies have elucidated a mechanism whereby this compound mimics the function of the endogenous antioxidant enzyme, Superoxide Dismutase (SOD).[2][3] In this process, this compound catalyzes the dismutation of superoxide anions into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), the latter of which can be further detoxified by other cellular enzymes like catalase and glutathione peroxidase.[2][3] A key feature of this mechanism is the regeneration of this compound, allowing it to participate in multiple catalytic cycles.[2]

Quantitative Data: Free Radical Scavenging Activity

| Sample | Assay | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |

| Ethanolic extract of A. indica roots | DPPH | 13.81 ± 0.06 | Ascorbic Acid | 2.12 ± 0.02 |

| BHA | 4.87 ± 0.05 | |||

| Ethanolic extract of A. indica roots | Fe²⁺ Chelating | 19.01 ± 0.024 | EDTA | 8.87 ± 0.035 |

Table 1: In vitro antioxidant activity of Azadirachta indica root extract.[2]

Indirect Antioxidant Mechanism: Nrf2 Signaling Pathway Activation

Perhaps the most significant aspect of this compound's antioxidant action is its ability to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator that controls the expression of a vast array of antioxidant and cytoprotective genes.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.

Upregulation of Phase II Antioxidant Enzymes

The activation of the Nrf2 pathway by this compound leads to the increased expression of several critical antioxidant enzymes:

-

Heme Oxygenase-1 (HO-1): An inducible enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide. HO-1 plays a crucial role in cellular defense against oxidative stress.[4]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and their derivatives, preventing them from participating in redox cycling and ROS generation.[4]

-

Superoxide Dismutase (SOD): As mentioned earlier, this compound can directly mimic SOD. Additionally, it upregulates the expression of endogenous SOD enzymes, further bolstering the cell's capacity to neutralize superoxide radicals.[4]

-

Glutathione S-Transferases (GSTs) and Glutathione Peroxidases (GPxs): These enzymes are central to the glutathione system, detoxifying a wide range of electrophilic compounds and reducing hydroperoxides.

Quantitative Data: In Vivo Antioxidant Effects in an MPTP-Induced Parkinson's Disease Model

An in vivo study using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease provides significant quantitative data on this compound's antioxidant efficacy.

| Parameter | Treatment Group | Value | Unit |

| Reactive Oxygen Species (ROS) | MPTP Control | 210.6 | % of Normal Control |

| AZD (12.5 mg/kg) + MPTP | 145.08 | % of Normal Control | |

| AZD (25 mg/kg) + MPTP | 65.01 | % of Normal Control | |

| AZD (50 mg/kg) + MPTP | 19.23 | % of Normal Control | |

| Glutathione (GSH) | MPTP Control | 20.50 | nM/mg protein |

| AZD (50 mg/kg) + MPTP | 55.14 | nM/mg protein | |

| Antioxidant Enzyme Expression | (Relative to MPTP Control) | ||

| SOD-1 | AZD (12.5, 25, 50 mg/kg) + MPTP | Significantly Increased | - |

| HO-1 | AZD (12.5, 25, 50 mg/kg) + MPTP | Significantly Increased | - |

| NQO1 | AZD (12.5, 25, 50 mg/kg) + MPTP | Dose-dependently Increased | - |

Table 2: In vivo antioxidant effects of this compound in an MPTP-induced Parkinson's disease mouse model.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: To 2 mL of the DPPH solution, add 2 mL of the test sample at different concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

-

Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

Measurement of Reactive Oxygen Species (ROS) using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations for a specified time. A positive control for ROS induction (e.g., H₂O₂) can be included.

-

Loading with DCFH-DA: Remove the treatment media and incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

Western Blot Analysis for Nrf2, HO-1, and NQO1

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound exhibits a robust and multifaceted antioxidant mechanism of action. It operates through both direct and indirect pathways, effectively neutralizing harmful reactive oxygen species and bolstering the cell's intrinsic antioxidant defenses. Its ability to act as a superoxide dismutase mimic provides an immediate line of defense against superoxide radicals. Concurrently, its potent activation of the Nrf2 signaling pathway leads to a coordinated and sustained upregulation of a suite of protective antioxidant and detoxification enzymes. The quantitative data from in vivo models underscore its potential as a therapeutic agent for conditions underpinned by oxidative stress. The detailed experimental protocols provided in this guide offer a framework for further investigation into the promising antioxidant properties of this compound. This comprehensive understanding of its mechanism of action is crucial for its continued exploration and potential development as a novel antioxidant therapeutic.

References

Azadiradione: A Technical Guide to its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetranortriterpenoid limonoid isolated from the seeds and fruit skins of the Neem tree (Azadirachta indica), stands as a compound of significant interest at the intersection of traditional medicine and modern pharmacology. For centuries, various parts of the Neem tree have been a cornerstone of traditional medicinal practices across Asia and Africa, utilized for a wide spectrum of ailments.[1] Scientific inquiry has now begun to validate these ethnobotanical uses, identifying this compound as a key bioactive constituent with potent anti-inflammatory, anticancer, antimalarial, and antioxidant properties. This technical guide provides an in-depth overview of this compound, summarizing its traditional applications, detailing its validated pharmacological activities with quantitative data, providing comprehensive experimental protocols for its study, and visualizing its known mechanisms of action through signaling pathway diagrams.

Traditional Uses of Azadirachta indica (Source of this compound) in Asian and African Medicine

The Neem tree, known as the "village pharmacy" in India, has been integral to Ayurvedic and Unani medicine for millennia.[1] Its applications are vast, with leaves, bark, seeds, and oils used to treat a variety of conditions. Similarly, in many parts of Africa, Neem is referred to as the "Independence Tree" and is widely used for its medicinal properties, particularly for fever and malaria.[2]

Common Traditional Applications:

-

Inflammatory and Skin Conditions: Neem preparations are traditionally applied to treat skin diseases like eczema, psoriasis, acne, and ringworm, as well as to manage inflammatory conditions such as arthritis.[3]

-

Infectious Diseases: It is widely used as an antimalarial, antibacterial, antiviral, and antifungal agent.[2][3] Twigs are famously used for dental hygiene due to their antimicrobial properties.

-

Gastrointestinal Issues: Traditional uses include the treatment of ulcers and other digestive disorders.

-

General Health Tonic: Neem leaf tea is often consumed as a general tonic to purify the blood and boost immunity.[3]

Pharmacological Properties and Mechanisms of Action

Scientific investigations have increasingly focused on isolating and characterizing the bioactive compounds from Neem, with this compound emerging as a significant contributor to its therapeutic effects.

Anti-inflammatory and Anti-nociceptive Activity

This compound has demonstrated significant anti-inflammatory and pain-relieving properties, corroborating the traditional use of Neem for inflammatory ailments.

| Experimental Model | Animal | Treatment | Dose (mg/kg) | % Inhibition of Edema | Reference |

| Carrageenan-induced paw edema | Rat | This compound (oral) | 50 | Significant | [4] |

| Carrageenan-induced paw edema | Rat | This compound (oral) | 100 | Significant | [4] |

| Carrageenan-induced paw edema | Rat | A. indica ethanolic extract | 400 | Max inhibition at 5th hour | [5] |

| Carrageenan-induced paw edema | Rat | A. indica aqueous extract | 400 | Max inhibition at 5th hour | [5] |

This model is a standard for evaluating acute anti-inflammatory activity.

-

Animals: Wistar albino rats (150-200g) are used. Animals are fasted for 12 hours before the experiment with free access to water.[5][6]

-

Grouping: Animals are divided into several groups: a vehicle control group (e.g., normal saline), a positive control group (e.g., Diclofenac, 100 mg/kg), and test groups receiving varying doses of this compound (e.g., 50, 100, 200, 400 mg/kg) orally.[5]

-

Procedure:

-

One hour after administration of the vehicle, standard drug, or test compound, acute inflammation is induced.

-

0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[6][7]

-

The paw volume is measured immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[7]

-

-

Data Analysis:

-

The difference in paw volume between the 0-hour reading and subsequent readings is calculated as the edema volume.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema volume in the control group, and Vt is the mean edema volume in the drug-treated group.

-

References

- 1. Azadirachta indica A. Juss. In Vivo Toxicity—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Revolutionizing the effect of Azadirachta indica extracts on edema induced changes in C-reactive protein and interleukin-6 in albino rats: in silico and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiogenic and anti-inflammatory properties of azadirachtin A improve random skin flap survival in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Bioactivity of Azadiradione: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a tetranortriterpenoid limonoid predominantly isolated from the seeds of the neem tree (Azadirachta indica), has emerged as a compound of significant interest in the pharmaceutical and biomedical fields.[1][2] Traditionally, various parts of the neem tree have been utilized in Ayurvedic and other traditional medicine systems for a wide array of ailments.[1][2] Modern scientific investigation has begun to unravel the molecular mechanisms underlying these therapeutic properties, with this compound being identified as a key bioactive constituent. This technical guide provides an in-depth review of the current literature on the bioactivity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.

Anticancer Activity

This compound has demonstrated notable anticancer effects across various cancer cell lines.[3] Its primary mechanism involves the sensitization of cancer cells to apoptosis-inducing ligands and the modulation of key signaling pathways involved in cell survival and proliferation.

One of the key findings is that this compound can sensitize human colon cancer cells to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL), a promising anticancer agent.[3] This sensitization is achieved through the upregulation of death receptors DR4 and DR5, and the downregulation of several cell survival proteins, including Bcl-2, Bcl-xL, c-IAP-1, c-IAP-2, XIAP, survivin, Mcl-1, and c-FLIP.[3] The process is mediated by a reactive oxygen species (ROS)-ERK-CHOP signaling pathway.[3] Interestingly, while the induction of death receptors by this compound is p53-independent, the overall sensitization to TRAIL-induced apoptosis requires p53.[3]

Epoxythis compound, a related compound, also exhibits potent cytotoxic effects in breast cancer cells by inducing mitochondrial depolarization and caspase-dependent apoptosis.[4] It has been shown to inhibit cell cycle progression by downregulating cyclin A2 and CDK2, and to exert anti-inflammatory and anti-angiogenic effects by modulating the NF-κB and PI3K/Akt signaling pathways.[5]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound & Gedunin | AR42J (pancreatic) | Cytotoxicity | 11.1 µM & 13.4 µM | [6] |

| Epoxythis compound | HeLa & ME-180 (cervical) | Cell Viability | Not specified | [4] |

| Complex 1 | A549 (lung) | Cytotoxicity | 64.2 μM | [7] |

| Complex 1 | A431 (skin) | Cytotoxicity | 56.2 μM | [7] |

Signaling Pathway: this compound-Induced TRAIL Sensitization

Caption: this compound enhances TRAIL-induced apoptosis.

Anti-inflammatory and Anti-nociceptive Activities

This compound exhibits significant anti-inflammatory and anti-nociceptive properties, supporting the traditional use of neem for treating wounds, burns, and injuries.[8]

Studies have shown that this compound can significantly reduce carrageenan-induced paw edema in animal models, demonstrating its anti-inflammatory effect.[8][9] The anti-nociceptive activity has been confirmed through both writhing and hot-plate tests, suggesting both peripheral and central mechanisms of action.[9][10] The proposed mechanism involves the inhibition of inflammatory mediators such as prostaglandins and bradykinin.[9]

Quantitative Data: Anti-inflammatory and Anti-nociceptive Activity

| Treatment | Dose | Model | Effect | % Inhibition/Effect | Reference |

| This compound | 100 mg/kg | Carrageenan-induced paw edema | Anti-inflammatory | Significant (p < 0.05) | [9] |

| This compound | 100 mg/kg | Writhing reflex | Anti-nociceptive | Significant (p < 0.001) | [9] |

| This compound | 100 mg/kg | Hot-plate method | Anti-nociceptive | 61.17% | [9] |

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for assessing anti-inflammatory activity.

Antioxidant Activity

This compound has been identified as a potent antioxidant.[11] A key mechanism of its antioxidant action is its ability to mimic the function of superoxide dismutase (SOD), a critical enzyme in the cellular defense against oxidative stress.[11][12]

Computational Density Functional Theory (DFT) studies have shown that this compound can scavenge the superoxide radical anion through a catalytic cycle where it is regenerated, producing hydrogen peroxide and molecular oxygen as byproducts, similar to the action of SOD.[11][12] This SOD-mimetic activity provides a molecular basis for its protective effects against conditions associated with oxidative stress, such as neurodegenerative diseases.[11][13]

Quantitative Data: Antioxidant Activity

| Extract/Compound | Assay | IC50 Value | Reference |

| A. indica Ethyl Acetate Fraction | ABTS Radical Scavenging | 3.95 ± 0.08 µg/mL | [14] |

| A. indica Bark Extract | DPPH Radical Scavenging | 23.27 µg/ml | [15][16] |

| A. indica Leaf Extract | DPPH Radical Scavenging | 55.07 µg/ml | [15][16] |

| A. indica Seed Extract | DPPH Radical Scavenging | 672.36 µg/ml | [15][16] |

| A. indica Root Ethanolic Extract | DPPH Radical Scavenging | 13.81±0.06 μg/ml | [17] |

| A. indica Root Ethanolic Extract | Ferrous Ion Chelating | 19.01±0.024 μg/ml | [17] |

Signaling Pathway: this compound as a Superoxide Dismutase (SOD) Mimic

Caption: Catalytic cycle of this compound mimicking SOD.

Other Bioactivities

Beyond its well-documented anticancer, anti-inflammatory, and antioxidant effects, this compound has been reported to possess a range of other important biological activities.

-

Antidiabetic Activity: this compound has been shown to inhibit human pancreatic α-amylase, an enzyme involved in carbohydrate digestion.[6] This suggests its potential in managing post-prandial hyperglycemia. It exhibits a mixed mode of inhibition.[6]

-

Anti-ulcer Activity: this compound has demonstrated cytoprotective and anti-secretory effects in gastric ulcer models.[2][18] It can inhibit the H+ K+-ATPase (proton pump), reducing gastric acid secretion.[18]

-

Antimalarial Activity: In vitro studies have shown that this compound possesses antiplasmodial activity against Plasmodium falciparum.[3][19]

-

Insecticidal and Antifeedant Activity: this compound is a known insect antifeedant, contributing to the insecticidal properties of neem extracts.[3][12][20]

-

Antimicrobial Activity: While the broader extracts of Azadirachta indica show significant antibacterial and antifungal properties, the specific contribution of this compound to this activity is an area for further investigation.[21][22][23][24][25]

Quantitative Data: Other Bioactivities

| Activity | Target/Model | Assay | IC50/Effect | Reference |

| Antidiabetic | Human Pancreatic α-Amylase | Enzyme Inhibition | 74.17 µM | [6] |

| Anti-ulcer | Cold restraint, Aspirin, Ethanol, Pyloric ligation induced ulcers | In vivo | Protective and healing effects | [2] |

| Antiplasmodial | Plasmodium falciparum (Aqueous extract of A. indica) | In vitro | IC50 = 2.0 µg/ml | [19] |

| Antiplasmodial | P. falciparum 3D7 (AIB-NPs) | SYBR Green I | 8.10 µg/mL | [26] |

| Antiplasmodial | P. falciparum RKL9 (AIB-NPs) | SYBR Green I | 7.87 µg/mL | [26] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature.

Isolation of this compound

This compound is typically isolated from the seeds of Azadirachta indica. The general procedure involves:

-

Extraction: Powdered seeds are extracted with a solvent such as 95% ethanol.[27]

-

Chromatography: The crude extract is subjected to column chromatography on silica gel.[27]

-

Elution: Elution is performed with a solvent system, for example, a mixture of hexane and ethyl acetate (e.g., 80:20).[27]

-

Characterization: The isolated compound is characterized using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[27]

In Vitro Anticancer Assays

-

Cell Viability (MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in a solvent. The absorbance is measured to determine cell viability.[4]

-

Apoptosis Assay (Flow Cytometry): Treated cells are stained with Annexin V and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[28]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Animals: Wistar albino rats or Swiss albino mice are used.

-

Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of this compound).[9]

-

Treatment: The test compound or standard drug is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw.[9]

-

Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Antioxidant Assays

-

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: Different concentrations of the test compound are mixed with a methanolic solution of DPPH. The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, and the IC50 value (concentration required to scavenge 50% of the DPPH radicals) is calculated.[15]

-

Ferric-Ion-Reducing Antioxidant Power (FRAP) Assay: The ability of the compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) is measured. The FRAP reagent, containing TPTZ and FeCl₃, is mixed with the sample, and the absorbance of the resulting blue-colored complex is measured.[14]

Conclusion and Future Directions

This compound is a promising natural product with a wide spectrum of biological activities. Its multifaceted mechanisms of action, particularly in cancer and inflammation, make it a strong candidate for further drug development. The SOD-mimetic activity of this compound opens up new avenues for its application in diseases associated with oxidative stress.

Future research should focus on:

-

Clinical Trials: To validate the preclinical findings in human subjects.

-

Pharmacokinetic and Bioavailability Studies: To optimize its delivery and efficacy.[8]

-

Structure-Activity Relationship (SAR) Studies: To synthesize more potent and selective analogs.

-

Toxicology Studies: To establish a comprehensive safety profile.

The in-depth data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Azadirone, a Limonoid Tetranortriterpene, Induces Death Receptors and Sensitizes Human Cancer Cells to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) through a p53 Protein-independent Mechanism: EVIDENCE FOR THE ROLE OF THE ROS-ERK-CHOP-DEATH RECEPTOR PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gedunin and this compound: Human Pancreatic Alpha-Amylase Inhibiting Limonoids from Neem (Azadirachta indica) as Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Anti-nociceptive and anti-inflammatory activities of Azadirachta indica fruit skin extract and its isolated constituent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a Component of Neem Oil, Behaves as a Superoxide Dismutase Mimic When Scavenging the Superoxide Radical, as Shown Using DFT and Hydrodynamic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of total phenolic content and antioxidant activities of Azadirachta indica roots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytoprotective and Anti-secretory Effects of this compound Isolated from the Seeds of Azadirachta indica (neem) on Gastric Ulcers in Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of antimalarial activity against Plasmodium falciparum and phytochemical screening of some Yemeni medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]

- 21. scielo.br [scielo.br]

- 22. biochemjournal.com [biochemjournal.com]

- 23. phcogj.com [phcogj.com]

- 24. An Overview of Antibacterial and Antifungal effects of Azadirachta indica Crude Extract: A Narrative Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 25. ijsrtjournal.com [ijsrtjournal.com]

- 26. In vitro antiplasmodial activity, hemocompatibility and temporal stability of Azadirachta indica silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. An Overview on the Anticancer Activity of Azadirachta indica (Neem) in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Insecticidal Properties of Azadiradione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azadiradione is a tetracyclic triterpenoid limonoid naturally occurring in the seeds of the neem tree (Azadirachta indica).[1] As a precursor in the biosynthesis of more complex limonoids like the potent insecticidal compound Azadirachtin, this compound is a molecule of significant interest.[2][3] While research has extensively focused on Azadirachtin, this compound itself possesses notable biological activities, including antioxidant and potential insecticidal properties.[1][4] This technical guide synthesizes the current understanding of this compound's insecticidal mechanisms, presents available quantitative data, details relevant experimental protocols, and outlines future research directions. The primary insecticidal actions associated with related neem limonoids, and thus postulated for this compound, include insect growth regulation, antifeedant effects, and disruption of key hormonal pathways.[5][6] This document aims to provide a foundational resource for professionals engaged in the research and development of novel, natural-based insecticides.

Chemical Profile and Biosynthesis

This compound (C₂₈H₃₄O₅) is a key intermediate in the biosynthetic pathway of C-seco-limonoids in the neem tree.[1][3] Its formation from the precursor apotirucallol involves a series of oxidative and structural rearrangements. This compound then serves as a substrate for further modifications that lead to the production of highly active compounds like nimbin, salannin, and ultimately, Azadirachtin.[2][3] Understanding this pathway is crucial for contextualizing its activity and potential synergistic effects with other co-occurring limonoids.

Postulated Insecticidal Mechanisms of Action

While direct, extensive studies on this compound's mode of action are limited, its structural similarity to Azadirachtin allows for informed postulations. The primary mechanisms are believed to involve disruption of the insect endocrine system and feeding behavior.

Interference with Ecdysone Signaling

The most well-documented mechanism for Azadirachtin is its role as an insect growth regulator (IGR) that antagonizes the molting hormone, 20-hydroxyecdysone (20E).[6][7] Azadirachtin disrupts the neuroendocrine system by inhibiting the release of prothoracicotropic hormone (PTTH), which in turn suppresses the production of ecdysone.[2][8][9] This hormonal imbalance leads to catastrophic developmental failures, including inhibition of molting, incomplete ecdysis, and larval mortality.[10][11][12] Given its structural relation, this compound is likely to exert similar, though potentially less potent, effects on the ecdysone signaling pathway.

Antifeedant Activity

Neem-derived compounds are renowned for their potent antifeedant properties, deterring insects from feeding on treated plants.[5] This effect is a primary mode of crop protection. Azadirachtin, for example, causes insects to reduce or cease feeding, leading to starvation and reduced fitness.[11][13] Studies have demonstrated significant antifeedant activity of neem extracts against a wide range of pests, including species in the orders Lepidoptera, Coleoptera, and Hemiptera.[14][15] While specific data for this compound is scarce, it is considered to contribute to the overall antifeedant profile of neem oil.[6]

Chitin Synthesis Inhibition

Chitin is a crucial structural component of the insect exoskeleton (cuticle).[16] Some insect growth regulators function by inhibiting chitin synthase, the key enzyme in chitin production.[17] This disruption prevents the proper formation of a new cuticle during molting, leading to rupture and death.[18][19] While benzoylphenyl ureas are the classical chitin synthesis inhibitors, hormonal disruptors like Azadirachtin can indirectly affect cuticle formation, including chitin synthesis, by desynchronizing the molting process.[16] It is plausible that this compound contributes to this effect.

Quantitative Insecticidal Data

Comprehensive quantitative data specifically for purified this compound is not widely available in published literature. Most studies evaluate crude neem extracts or the more abundant Azadirachtin. The data for Azadirachtin, however, provides a valuable benchmark for the potential efficacy of related limonoids.

Table 1: LC₅₀ Values of Azadirachtin Against Various Insect Pests Note: This data is for Azadirachtin and serves as a reference for the potential activity of related limonoids like this compound.

| Insect Species | Developmental Stage | Mode of Application | LC₅₀ (ppm or µg/ml) | Exposure Time | Reference |

| Plutella xylostella | 3rd Instar Larvae | Oral (No-choice test) | 0.63 µg/ml | 24 hours | [15][20] |

| Plutella xylostella | 4th Instar Larvae | Oral (No-choice test) | 0.52 µg/ml | 24 hours | [20] |

| Spodoptera frugiperda | 1st Instar Larvae | Oral (Neem Seed Oil) | 1.7% (17,000 ppm) | 2 hours | [15] |

| Spodoptera frugiperda | N/A | Oral (Neem Oil) | 9,500 ppm | N/A | [15] |

| Aphis glycines | Nymphs | Direct Spray | 80% mortality (at tested dose) | N/A | [21][22] |

| Schistocerca gregaria | 4th Nymphal Instar | Oral | 3.4% (34,000 ppm) | 72 hours | [23] |

| Cryptolestes ferrugineus | Adults | Diet Admixture | 18.8 ppm | 6 weeks | [24] |

Experimental Protocols for Evaluation

Evaluating the insecticidal properties of a compound like this compound requires a series of standardized bioassays.[25] These protocols are designed to quantify effects on mortality, feeding behavior, and development.

General Experimental Workflow

A typical workflow for assessing a novel botanical insecticide involves a tiered approach, starting with crude extracts and progressing to purified compounds, with parallel evaluation of toxicity and behavioral effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Unlocking the Power of Azadirachtin: The Top Brands Revolutionizing Horticulture - News [morr.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Component of Neem Oil, Behaves as a Superoxide Dismutase Mimic When Scavenging the Superoxide Radical, as Shown Using DFT and Hydrodynamic Voltammetry [mdpi.com]

- 5. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Azadirachtin - Wikipedia [en.wikipedia.org]

- 8. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Azadirachtin-A from Azadirachta indica Impacts Multiple Biological Targets in Cotton Bollworm Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 13. entomoljournal.com [entomoljournal.com]

- 14. frontiersin.org [frontiersin.org]

- 15. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]

- 16. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 18. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. heraldopenaccess.us [heraldopenaccess.us]

- 21. orgprints.org [orgprints.org]

- 22. Insect growth regulator effects of azadirachtin and neem oil on survivorship, development and fecundity of Aphis glycines (Homoptera: Aphididae) and its predator, Harmonia axyridis (Coleoptera: Coccinellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]

- 24. researchgate.net [researchgate.net]

- 25. journals.rdagriculture.in [journals.rdagriculture.in]

Azadiradione as a potential therapeutic agent for neurodegenerative diseases.

Azadiradione: A Potential Therapeutic Agent for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common pathological hallmark of these disorders is the accumulation of misfolded proteins, leading to oxidative stress, neuroinflammation, and eventual neuronal cell death. This compound, a tetracyclic triterpenoid limonoid derived from the seeds of the neem tree (Azadirachta indica), has emerged as a promising neuroprotective agent.[1] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by enhancing cellular protein quality control, and exhibiting anti-inflammatory and antioxidant properties.[2][3]

-

Protein Quality Control: this compound has been shown to activate Heat Shock Factor 1 (HSF1), the master regulator of the heat shock response, which in turn upregulates the expression of chaperone proteins like HSP70 and HSP27.[4][5] This enhances the refolding of misfolded proteins and prevents their aggregation. Furthermore, this compound promotes the clearance of mutant huntingtin aggregates by upregulating Ube3a, an E3 ubiquitin ligase involved in the ubiquitin-proteasome pathway.[6][7]

-

Antioxidant Activity: this compound effectively reduces oxidative stress by scavenging free radicals.[3] It upregulates the expression of key antioxidant enzymes such as superoxide dismutase (SOD1), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1), and increases the levels of glutathione (GSH).[2] One proposed mechanism for its antioxidant effect is that it mimics the action of superoxide dismutase (SOD).[3][8]

-

Anti-inflammatory Effects: The compound has demonstrated potent anti-inflammatory properties by reducing the activation of microglia and astrocytes.[2] It significantly decreases the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as inducible nitric oxide synthase (iNOS).[2] Some studies suggest that this compound and related limonoids may also inhibit the NLRP3 inflammasome, a key component of the innate immune system implicated in neuroinflammation in Alzheimer's disease.[9]

-

Anti-apoptotic Pathway Modulation: this compound has been observed to modulate the apoptotic pathway by downregulating the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while the effect on the anti-apoptotic protein Bcl-2 has also been noted as a significant downregulation in the context of MPTP-induced stress.[2] It also inhibits the mitochondrial translocation of cytochrome C, a critical step in the intrinsic apoptotic cascade.[2]

-

GSK-3β Inhibition: While direct studies on this compound are limited, other compounds from Azadirachta indica have been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β).[10] GSK-3β is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, and its inhibition is a therapeutic target.[10][11]

Preclinical Efficacy in Neurodegenerative Disease Models

The therapeutic potential of this compound has been evaluated in various preclinical models of neurodegenerative diseases, with promising results in both Huntington's and Parkinson's disease models.

Huntington's Disease (HD)

In a mouse model of Huntington's disease, prolonged treatment with this compound demonstrated significant improvements in disease pathology.[6] Key findings include:

-

Improved motor function and a delay in the progressive deterioration of body weight.[6]

-

Extended lifespan of the HD mice.[6]

-

A considerable decrease in the load of mutant huntingtin aggregates in the brain.[6][12]

Parkinson's Disease (PD)

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, this compound administration led to:

-

A reduction in the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons.[2]

-

Down-regulation of α-synuclein levels.[2]

-

Significant reduction of oxidative stress, as indicated by decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[2]

-

A marked decrease in the levels of pro-inflammatory cytokines.[2]

Polyglutamine (Poly-Q) Disease Model

In a Drosophila model of polyglutamine disease, this compound was shown to ameliorate the toxicity associated with protein aggregation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound in a Mouse Model of Parkinson's Disease

| Parameter | Treatment Group | Result | Reference |

| TH-positive Neurons | 50 mg/kg this compound | 91.44% increase in TH-positive counts | [2] |

| α-synuclein Levels | 50 mg/kg this compound | Decreased from 198% (MPTP control) to 135% | [2] |

| Reactive Oxygen Species (ROS) | 50 mg/kg this compound | Reduced from 210.6% to 19.23% | [2] |

| Pro-inflammatory Cytokines (iNOS, IL-1β, IL-6, TNF-α) | 50 mg/kg this compound | Reduced to almost near control levels | [2] |

Table 2: Effects of this compound in a Mouse Model of Huntington's Disease

| Parameter | Treatment Group | Result | Reference |

| Mutant Huntingtin Aggregates | This compound-treated | Considerable decrease in aggregate load | [6] |

| Motor Function | This compound-treated | Significant improvement | [6][13] |

| Lifespan | This compound-treated | Significant extension | [6] |

| Body Weight | This compound-treated | Amelioration of progressive deterioration | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vivo Parkinson's Disease Model

-

Animal Model: C57BL/6 mice.[2]

-

Induction of Parkinsonism: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg body weight, administered four times at 2-hour intervals.[2]

-

This compound Administration: this compound was administered orally by gavage at doses of 12.5, 25, or 50 mg/kg for 6 days prior to MPTP injection.[2]

-

Behavioral Assessment: Not detailed in the provided search results, but typically includes tests like the rotarod test for motor coordination and the open-field test for locomotor activity.

-

Biochemical Analysis:

-

Immunohistochemistry: To quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).[2]

-

Immunoblotting: To measure the protein levels of α-synuclein, Bax, Bcl-2, cleaved caspase-3, SOD1, HO-1, GFAP, iNOS, IL-1β, IL-6, and TNF-α in SNpc tissue lysates.[2]

-

Oxidative Stress Markers: Measurement of reactive oxygen species (ROS) and malondialdehyde (MDA) levels in SNpc tissues.[2]

-

In Vivo Huntington's Disease Model

-

Animal Model: A mouse model genetically engineered to express features of Huntington's disease.[6]

-

This compound Administration: Prolonged treatment with this compound, though the exact dosage and duration are not specified in the abstract, it is mentioned that the dose is well-tolerated.[6][7]

-

Behavioral Assessment: Monitoring of body weight and motor functioning using tests such as the rotarod performance, clasping test, and footprint gait analysis.[6][13]

-

Biochemical Analysis:

Visualizations

Signaling Pathways

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ajol.info [ajol.info]

- 3. This compound, a Component of Neem Oil, Behaves as a Superoxide Dismutase Mimic When Scavenging the Superoxide Radical, as Shown Using DFT and Hydrodynamic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interesjournals.org [interesjournals.org]

- 5. This compound ameliorates polyglutamine expansion disease in Drosophila by potentiating DNA binding activity of heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Restores Protein Quality Control and Ameliorates the Disease Pathogenesis in a Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Computational Evaluation of Azadirachta indica-Derived Bioactive Compounds as Potential Inhibitors of NLRP3 in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening of Azadirachta indica phytoconstituents as GSK-3β inhibitor and its implication in neuroblastoma: molecular docking, molecular dynamics, MM-PBSA binding energy, and in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Silico Prediction of Azadiradione's ADMET Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a tetracyclic triterpenoid predominantly found in the neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological activities.[1] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for its development as a safe and effective drug. In the early stages of drug discovery, in silico computational methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of potential liabilities and guiding further experimental studies.[2][3]

This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound using various in silico tools. All quantitative data is summarized in structured tables, and detailed methodologies for the cited computational experiments are provided. Additionally, logical workflows and relationships are visualized using Graphviz diagrams to facilitate a clear understanding of the prediction processes.

Predicted Physicochemical and Pharmacokinetic Properties of this compound

The physicochemical and pharmacokinetic properties of a drug candidate are crucial determinants of its biological fate. In silico tools such as SwissADME are widely used to predict these parameters.[4] The following tables summarize the predicted properties of this compound.

Physicochemical Properties

These properties influence a compound's solubility, permeability, and overall bioavailability.

| Property | Predicted Value | Reference Tool |